1-tert-butyl-2-(2-hydroxyethyl)-3-(2-methylquinolin-4-yl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-butyl-2-(2-hydroxyethyl)-3-(2-methylquinolin-4-yl)guanidine is a complex organic compound that features a tert-butyl group, a hydroxyethyl group, and a methylquinolinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl-2-(2-hydroxyethyl)-3-(2-methylquinolin-4-yl)guanidine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Attachment of the Guanidine Group: The guanidine group can be introduced through the reaction of the quinoline derivative with cyanamide and a suitable base.
Addition of the Hydroxyethyl Group: The hydroxyethyl group can be added via a nucleophilic substitution reaction using ethylene oxide.
Incorporation of the tert-Butyl Group: The tert-butyl group can be introduced through a Friedel-Crafts alkylation using tert-butyl chloride and aluminum chloride as a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-tert-butyl-2-(2-hydroxyethyl)-3-(2-methylquinolin-4-yl)guanidine can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The quinoline core can be reduced to a tetrahydroquinoline derivative using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl groups using Friedel-Crafts alkylation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, aluminum chloride, and other Lewis acids.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various alkylated derivatives.
Scientific Research Applications
1-tert-butyl-2-(2-hydroxyethyl)-3-(2-methylquinolin-4-yl)guanidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-tert-butyl-2-(2-hydroxyethyl)-3-(2-methylquinolin-4-yl)guanidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Comparison with Similar Compounds
Similar Compounds
1-tert-butyl-2-(2-hydroxyethyl)-3-(2-methylquinolin-4-yl)amine: Similar structure but with an amine group instead of a guanidine group.
1-tert-butyl-2-(2-hydroxyethyl)-3-(2-methylquinolin-4-yl)urea: Similar structure but with a urea group instead of a guanidine group.
1-tert-butyl-2-(2-hydroxyethyl)-3-(2-methylquinolin-4-yl)thiourea: Similar structure but with a thiourea group instead of a guanidine group.
Uniqueness
1-tert-butyl-2-(2-hydroxyethyl)-3-(2-methylquinolin-4-yl)guanidine is unique due to the presence of the guanidine group, which imparts distinct chemical and biological properties
Properties
CAS No. |
72042-04-7 |
---|---|
Molecular Formula |
C17H24N4O |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1-tert-butyl-2-(2-hydroxyethyl)-3-(2-methylquinolin-4-yl)guanidine |
InChI |
InChI=1S/C17H24N4O/c1-12-11-15(13-7-5-6-8-14(13)19-12)20-16(18-9-10-22)21-17(2,3)4/h5-8,11,22H,9-10H2,1-4H3,(H2,18,19,20,21) |
InChI Key |
UNQUVONLVUVHLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=NCCO)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.